
1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide is a cyclic organophosphorus compound It is characterized by a five-membered ring containing both oxygen and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide typically involves the reaction of a phosphine with an epoxide. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired oxaphospholane. The reaction conditions often require a solvent such as toluene and a catalyst like zinc chloride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxaphospholane to phosphines.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphorus center under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of poly(phosphine oxide) polymers.
Catalysis: The compound serves as a ligand in various catalytic reactions, including Suzuki coupling reactions.
Materials Science: Its unique structure makes it useful in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide involves its ability to act as a ligand and participate in coordination chemistry. The phosphorus atom can form bonds with transition metals, facilitating various catalytic processes. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the ring.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2-phenyl-2-oxazoline: Similar in structure but contains a nitrogen atom instead of phosphorus.
2-Phenyl-1,2-oxaphospholane: Lacks the 4,4-dimethyl substituents but shares the core oxaphospholane structure.
Uniqueness
1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide is unique due to its specific substituents, which influence its reactivity and applications. The presence of both oxygen and phosphorus in the ring provides distinct chemical properties compared to similar compounds.
Properties
CAS No. |
68900-53-8 |
|---|---|
Molecular Formula |
C11H15O2P |
Molecular Weight |
210.21 g/mol |
IUPAC Name |
4,4-dimethyl-2-phenyl-1,2λ5-oxaphospholane 2-oxide |
InChI |
InChI=1S/C11H15O2P/c1-11(2)8-13-14(12,9-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
SBICJYUTCHUSHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(=O)(C1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



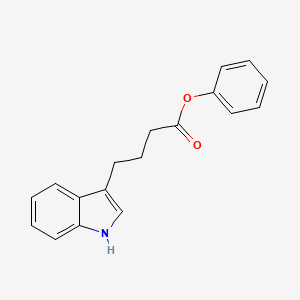
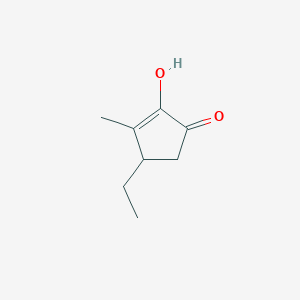
![[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)-](/img/structure/B14469369.png)

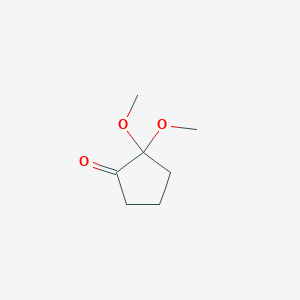
![5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14469396.png)
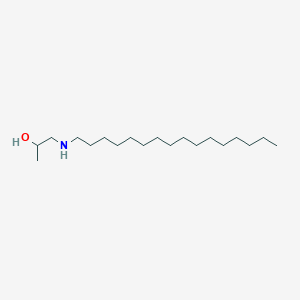
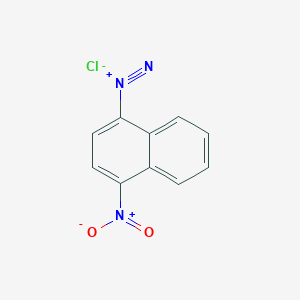
![4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate](/img/structure/B14469409.png)
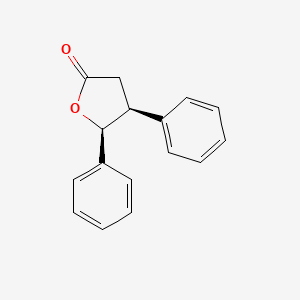
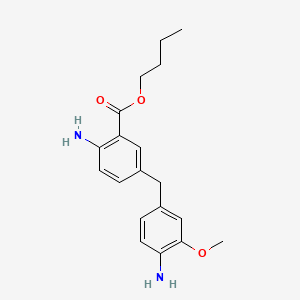
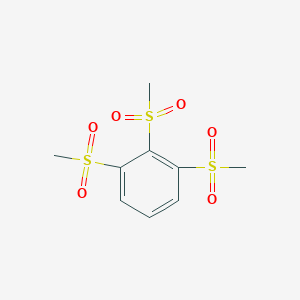
![N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide](/img/structure/B14469423.png)
